molecular formula C18H20O5 B182598 1,2-Bis(3,4-dimethoxyphenyl)ethanone CAS No. 4927-55-3

1,2-Bis(3,4-dimethoxyphenyl)ethanone

Cat. No.: B182598
CAS No.: 4927-55-3
M. Wt: 316.3 g/mol
InChI Key: IBOFMJSGASGBOS-UHFFFAOYSA-N
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Description

1,2-Bis(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C18H20O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(3,4-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(3,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3,4-dimethylphenyl)ethane
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3,4-Dimethoxyacetophenone

Uniqueness

1,2-Bis(3,4-dimethoxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,2-bis(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-15-7-5-12(10-17(15)22-3)9-14(19)13-6-8-16(21-2)18(11-13)23-4/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOFMJSGASGBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964197
Record name 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4927-55-3
Record name NSC26690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(3,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A warm solution of 3,4-dimethoxyphenylacetic acid (10 g) in veratrole (15 ml) was added to 200 g of polyphosphoric acid (PPA). After 24 hrs. at room temperature the acid mixture was added to cold water (800 ml) and the product was collected and recrystallized from aqueous ethanol. The recrystallized intermediate (9.5 g, 60% yield) had a melting point of 104°-105°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

Powdered anhydrous aluminum chloride (0.78 g) was slowly added to a stirred mixture of 1,2-dimethoxybenzene (0.64 g, 4.66 mmol) and 3,4-dimethoxyphenylacetyl chloride (1.0 g, 4.66 mmol) in 10 mL freshly distilled dry dichloromethane. An exothermic reaction occurred. The orange solution became brown as the mixture refluxed. The reaction mixture was heated to reflux for an additional 2 h and then allowed to cool to room temperature. The cooled solution was poured into a mixture containing of 5 g crushed ice and 5.5 mL 7.5 N HCl. The organic phase was separated and the aqueous phase was extracted three times with 10 mL dichloromethane. The combined dichloromethane extract was dried (Na2SO4), filtered, and evaporated to give a white solid, which was crystallized from ethanol to give pure white needles of 11a in 98% yield; mp 105-107° C. (lit.30 mp 104-106° C.); 1H NMR δ 3.85 (s, 6H), 3.91 (s, 3H), 3.94 (s, 3H), 4.18 (s, 2H), 6.81 (m, 2H), 6.91 (m, 2H), 7.56 (d, 1H, J=2.0), 7.66 (dd, 1H, J=8.4,2.0); 13C NMR δ 45.2, 56.3, 56.4, 56.5, 110.4, 111.1, 111.8, 112.8, 121.3, 121.9, 123.9, 127.9, 130.2, 148.4, 149.5, 153.8, 197.0.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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